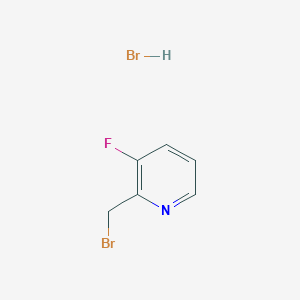

2-(Bromomethyl)-3-fluoropyridine hydrobromide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(bromomethyl)-3-fluoropyridine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrFN.BrH/c7-4-6-5(8)2-1-3-9-6;/h1-3H,4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJAIKOKKJLQCSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)CBr)F.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Br2FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Synthetic Cornerstone: A Technical Guide to 2-(Bromomethyl)-3-fluoropyridine hydrobromide for Advanced Drug Discovery

Introduction: In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms and functionalized pyridine rings into molecular scaffolds is a proven strategy for optimizing pharmacokinetic and pharmacodynamic profiles.[1][2] 2-(Bromomethyl)-3-fluoropyridine hydrobromide, a specialized heterocyclic building block, has emerged as a compound of significant interest for researchers and drug development professionals. Its unique trifunctionalized nature—a reactive bromomethyl group, an electron-withdrawing fluorine atom, and a basic pyridine core—offers a versatile platform for the synthesis of complex and novel therapeutic agents. This guide provides an in-depth technical overview of this valuable reagent, including its physicochemical properties, a validated synthesis protocol, its reactivity, and its applications in the construction of biologically active molecules.

CAS Number: 1427429-75-1

Physicochemical and Safety Data

A thorough understanding of a reagent's properties is fundamental to its effective and safe use in a laboratory setting. The key data for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 1427429-75-1 | |

| Molecular Formula | C₆H₆Br₂FN | N/A |

| Molecular Weight | 270.92 g/mol | N/A |

| Appearance | White to off-white solid | Inferred from related compounds |

| Storage | Store at 2-8°C under an inert atmosphere | N/A |

| Hazard Statements | Causes severe skin burns and eye damage. | [3][4] |

| Precautionary Statements | P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, P501 | [3][4] |

Synthesis Protocol: A Self-Validating Approach

While a direct literature preparation for this compound is not extensively documented, a reliable synthetic route can be constructed based on established methodologies for analogous pyridine derivatives.[5] The following multi-step protocol is designed for high yield and purity, with each step including causality-driven explanations.

Caption: Synthetic workflow for this compound.

Step-by-Step Methodology:

-

Radical Bromination of 2-Methyl-3-fluoropyridine:

-

Rationale: The benzylic position of the methyl group on the pyridine ring is susceptible to free-radical halogenation. N-Bromosuccinimide (NBS) is the reagent of choice as it provides a low, steady concentration of bromine, minimizing side reactions. Azobisisobutyronitrile (AIBN) serves as a reliable radical initiator upon thermal decomposition.

-

Procedure:

-

To a solution of 2-methyl-3-fluoropyridine (1.0 eq) in a suitable solvent such as toluene, add N-Bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.05 eq).

-

Heat the reaction mixture to reflux (approximately 110°C for toluene) and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and filter off the succinimide byproduct.

-

Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-(bromomethyl)-3-fluoropyridine.

-

-

-

Formation of the Hydrobromide Salt:

-

Rationale: The hydrobromide salt is often preferred for its crystalline nature, which facilitates purification by recrystallization and improves the compound's stability and handling characteristics. The basic nitrogen of the pyridine ring readily reacts with hydrobromic acid to form the salt.

-

Procedure:

-

Dissolve the crude 2-(bromomethyl)-3-fluoropyridine in a minimal amount of a non-polar, anhydrous solvent such as diethyl ether.

-

Slowly bubble anhydrous hydrogen bromide gas through the solution, or add a solution of HBr in a compatible solvent, with stirring.

-

The hydrobromide salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to obtain this compound.

-

-

Reactivity and Mechanistic Insights

The synthetic utility of this compound is rooted in its distinct reactive sites. Understanding the interplay of these functionalities is key to designing successful synthetic strategies.

Caption: Key reaction pathways for 2-(Bromomethyl)-3-fluoropyridine.

-

The Bromomethyl Group: This is the primary site of reactivity, functioning as a potent electrophile. The bromine atom is an excellent leaving group, making the benzylic carbon highly susceptible to nucleophilic attack via an SN2 mechanism. This allows for the facile introduction of a wide array of functionalities, including amines, alcohols, thiols, and carbanions, to construct more complex molecular architectures.[6]

-

The Fluorinated Pyridine Ring: The fluorine atom at the 3-position significantly influences the electronic properties of the pyridine ring. As a strongly electron-withdrawing group, it reduces the basicity of the pyridine nitrogen and can affect the regioselectivity of reactions on the ring.[7] While the pyridine ring itself is generally less reactive towards electrophilic substitution, it can be activated for various transition metal-catalyzed cross-coupling reactions, although this may require derivatization.[6]

Applications in Drug Discovery

The unique structural features of this compound make it a valuable building block for the synthesis of novel drug candidates.[8][9][10] The incorporation of the 3-fluoropyridine moiety can enhance metabolic stability, binding affinity, and bioavailability.[1]

Case Study: Hypothetical Synthesis of a Kinase Inhibitor

Many kinase inhibitors feature a heterocyclic core that interacts with the hinge region of the kinase domain. The 3-fluoropyridine moiety can serve as such a core, with the bromomethyl group acting as a handle for introducing side chains that occupy adjacent pockets.

Hypothetical Synthetic Application:

A plausible application of this compound is in the synthesis of inhibitors for protein kinases, a critical target class in oncology and inflammatory diseases. The reactive bromomethyl group can be used to alkylate a nucleophilic partner, such as a phenol or an amine, on another molecular fragment, effectively linking the two pieces to form the final drug candidate. The fluorine atom can enhance binding to the target protein through favorable electrostatic interactions and can block metabolic degradation at that position.

Safety and Handling

As a reactive electrophile and a corrosive substance, this compound requires careful handling to ensure laboratory safety.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[11][12][13]

-

Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors.[11][12] Avoid contact with skin and eyes.[13] In case of contact, rinse immediately with plenty of water.[11]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.[11][12]

Conclusion

This compound is a highly versatile and valuable building block for the synthesis of novel and complex molecules in drug discovery. Its distinct reactive sites, coupled with the beneficial effects of the 3-fluoropyridine moiety, provide medicinal chemists with a powerful tool for lead optimization and the development of next-generation therapeutics. A thorough understanding of its properties, synthesis, and reactivity is essential for unlocking its full potential in the laboratory.

References

- Google Patents. (n.d.). Preparation method of 2-amino-3-bromopyridine.

- Google Patents. (n.d.). Preparation method of 2-methyl-3-bromopyridine.

- Google Patents. (n.d.). Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine.

-

Pipzine Chemicals. (n.d.). 2-Bromomethyl-3-trifluoromethyl-pyridine | CAS 93349-24-7. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Support information. Retrieved from [Link]

-

OUCI. (n.d.). Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Fluorinated building blocks in drug design: new pathways and targets. Retrieved from [Link]

-

Patsnap. (n.d.). Preparation method of 2-methyl-3-bromopyridine. Retrieved from [Link]

-

Semantic Scholar. (2015). Efficient synthesis of 3-(bromomethyl)-5-methylpyridine hydrobromide. Retrieved from [Link]

-

Chemsrc. (n.d.). This compound - 97%, high purity , CAS No.1427429-75-1. Retrieved from [Link]

-

Apollo Scientific. (n.d.). Fluorinated Building Blocks for Medicinal Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). 2-(Bromomethyl)pyridine hydrobromide. Retrieved from [Link]

-

ResearchGate. (2015). Efficient synthesis of 3-(bromomethyl)-5-methylpyridine hydrobromide. Retrieved from [Link]

-

PubMed. (2024). Design, synthesis, and evaluation of antitumor activity of 2-arylmethoxy-4-(2-fluoromethyl-biphenyl-3-ylmethoxy) benzylamine derivatives as PD-1/PD-l1 inhibitors. Retrieved from [Link]

-

MDPI. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Retrieved from [Link]

-

ResearchGate. (n.d.). Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances | Request PDF. Retrieved from [Link]

- Google Patents. (n.d.). Process for making 2-bromopyridine.

-

Angene Chemical. (2024). Safety Data Sheet. Retrieved from [Link]

-

Loba Chemie. (2016). 4-(BROMOMETHYL) PYRIDINE HYDROBROMIDE EXTRA PURE MSDS. Retrieved from [Link]

-

Googleapis. (1998). United States Patent (19) 11 Patent Number: 5,959,115. Retrieved from [Link]

-

RSC Publishing. (n.d.). The use of bromopyridazinedione derivatives in chemical biology. Retrieved from [Link]

-

SDS Manager. (n.d.). 3-(Bromomethyl)pyridine hydrobromide SDS. Retrieved from [Link]

Sources

- 1. apolloscientific.co.uk [apolloscientific.co.uk]

- 2. mdpi.com [mdpi.com]

- 3. 2-(Bromomethyl)pyridine hydrobromide | C6H7Br2N | CID 2734720 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-(Bromomethyl)pyridine hydrobromide SDS - Download & Subscribe for Updates [sdsmanager.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. 1211591-93-3 | 6-BroMo-2-chloro-3-fluoropyridine [fluoromart.com]

- 8. Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances [ouci.dntb.gov.ua]

- 9. lifechemicals.com [lifechemicals.com]

- 10. researchgate.net [researchgate.net]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

- 13. lobachemie.com [lobachemie.com]

"2-(Bromomethyl)-3-fluoropyridine hydrobromide" physical properties

An In-depth Technical Guide to the Physicochemical Properties of 2-(Bromomethyl)-3-fluoropyridine hydrobromide

Introduction:

This compound is a halogenated heterocyclic compound of significant interest to the fields of medicinal chemistry and synthetic organic chemistry. As a functionalized pyridine derivative, it serves as a versatile building block for the synthesis of more complex molecular architectures. The strategic placement of a fluorine atom on the pyridine ring and the presence of a reactive bromomethyl group make this reagent a valuable tool for introducing the 3-fluoropyridin-2-yl)methyl moiety into target molecules.

The incorporation of fluorine into drug candidates is a widely employed strategy to modulate key physicochemical and pharmacokinetic properties, such as metabolic stability, lipophilicity, and binding affinity[1]. The bromomethyl group, an excellent electrophile, readily participates in nucleophilic substitution reactions, providing a straightforward method for covalent bond formation. This guide offers a comprehensive overview of the known physical properties, safety considerations, and synthetic utility of this compound, designed for researchers and drug development professionals.

Chemical Identity and Molecular Structure

A precise understanding of the compound's structure and fundamental identifiers is paramount for its correct application and documentation in a research setting.

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 1427429-75-1 | [2] |

| Molecular Formula | C₆H₆Br₂FN | [2] |

| Molecular Weight | 270.92 g/mol | [2] |

| IUPAC Name | 2-(bromomethyl)-3-fluoropyridine;hydrobromide | N/A |

| SMILES | FC1=CC=CN=C1CBr.[H]Br |[2] |

Physicochemical Properties

The physical properties of a reagent are critical for designing experiments, including selecting appropriate solvents and reaction conditions. Data for this specific compound is limited; however, known values are summarized below.

Table 2: Summary of Physical Properties

| Property | Value | Remarks & Scientific Rationale |

|---|---|---|

| Appearance | Data not available | As a hydrobromide salt of an organic base, it is expected to be a crystalline solid at room temperature, likely white to off-white or brown in color[3]. |

| Melting Point | Data not available | Salt forms typically exhibit higher melting points than their corresponding free bases due to strong ionic lattice forces. For comparison, the related compound 2-(Bromomethyl)pyridine hydrobromide has a melting point of 149-152°C[3]. |

| Boiling Point | Data not available | Not applicable for a salt, as it would likely decompose at elevated temperatures before boiling. |

| Solubility | Data not available | The hydrobromide salt form is expected to confer solubility in polar protic solvents like water, methanol, and ethanol. It is likely less soluble in polar aprotic solvents (e.g., acetonitrile, DMF) and poorly soluble in nonpolar solvents (e.g., hexanes, toluene). |

| pKa | Data not available | The electron-withdrawing effect of the fluorine atom at the 3-position is expected to decrease the basicity of the pyridine nitrogen, resulting in a lower pKa compared to the non-fluorinated analogue. |

Handling, Storage, and Safety

Proper handling and storage are essential due to the compound's reactivity and potential hazards.

Storage and Stability: The recommended storage condition is under an inert atmosphere at 2-8°C[2].

-

Causality: The bromomethyl group is susceptible to hydrolysis and reaction with atmospheric moisture. Refrigeration and an inert atmosphere (e.g., argon or nitrogen) mitigate degradation pathways, ensuring the reagent's integrity over time. The compound is classified as a corrosive solid.

Safety and Hazard Information: This compound should be handled only by trained personnel familiar with its potential hazards.

Table 3: GHS Hazard Information

| Category | Information | Source |

|---|---|---|

| Signal Word | Danger | [2] |

| Hazard Statements | H302+H312, H314 | [2] |

| Meaning | H302: Harmful if swallowed.H312: Harmful in contact with skin.H314: Causes severe skin burns and eye damage. |[2] |

Protocol: Standard Laboratory Handling

This protocol provides a self-validating system for the safe handling of this compound.

-

Engineering Controls: Conduct all manipulations within a certified chemical fume hood to prevent inhalation of dust or vapors. Ensure an eyewash station and safety shower are immediately accessible.

-

Personal Protective Equipment (PPE): Wear a flame-resistant lab coat, chemical-resistant gloves (nitrile is acceptable for incidental contact, but heavier gloves like neoprene or butyl rubber should be considered for extensive handling), and splash-proof safety goggles or a face shield.

-

Dispensing:

-

Allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.

-

If possible, perform transfers in a glove box under an inert atmosphere.

-

If a glove box is unavailable, briefly purge the container with a stream of dry nitrogen or argon before and after dispensing the reagent.

-

Use a clean, dry spatula for transfers. Avoid creating dust. If dust is generated, it must be contained within the fume hood.

-

-

Waste Disposal: Dispose of contaminated materials and excess reagent in a designated hazardous waste container in accordance with local, state, and federal regulations. Do not dispose of down the drain.

-

Decontamination: Clean any spills immediately with an appropriate absorbent material. Wash all contaminated glassware and equipment thoroughly.

Reactivity and Synthetic Applications

The primary synthetic value of this compound lies in the reactivity of the bromomethyl group as an electrophile in nucleophilic substitution reactions (SN2). This allows for the facile introduction of the (3-fluoropyridin-2-yl)methyl group onto a wide range of nucleophiles.

Sources

"2-(Bromomethyl)-3-fluoropyridine hydrobromide" solubility data

An In-Depth Technical Guide to the Solubility Profiling of 2-(Bromomethyl)-3-fluoropyridine hydrobromide

Abstract

Solubility is a cornerstone physicochemical property in drug discovery and development, profoundly influencing a compound's behavior from in vitro assays to in vivo efficacy and formulation.[1] This guide provides a comprehensive framework for characterizing the solubility of this compound (CAS No. 1427429-75-1), a key heterocyclic building block in medicinal chemistry. We move beyond a simple data sheet to detail the underlying principles, robust experimental methodologies, and critical interpretation strategies essential for researchers, chemists, and formulation scientists. This document emphasizes the "gold standard" Shake-Flask method for determining thermodynamic equilibrium solubility and outlines a self-validating HPLC-UV protocol for precise quantification.

Introduction: The Critical Role of Solubility

This compound is a reactive intermediate used in the synthesis of more complex molecules, often targeting biological pathways. The success of any subsequent biological testing or formulation effort is contingent on understanding its solubility. Poor aqueous solubility is a primary cause of failure for promising drug candidates, leading to challenges such as:

-

Underestimated Potency: Compound precipitation in in vitro assays can lead to inaccurate IC50/EC50 values.

-

Poor Bioavailability: Limited dissolution in the gastrointestinal tract can severely restrict absorption after oral administration.[2]

-

Formulation Hurdles: Developing stable and effective parenteral or oral dosage forms becomes exceedingly difficult and costly.[3]

Therefore, establishing a robust solubility profile early in the development process is not merely a data collection exercise; it is a critical risk mitigation strategy.[4] This guide will focus on determining thermodynamic solubility , which represents the true equilibrium state of a saturated solution and is the most relevant value for formulation and biopharmaceutical assessment.[5][6]

Physicochemical Properties of this compound

Understanding the inherent properties of the molecule is fundamental to interpreting its solubility behavior.

| Property | Value / Structure | Source / Comment |

| Chemical Structure | The molecule is a salt, consisting of a protonated pyridine ring and a bromide counter-ion. | |

| Molecular Formula | C₆H₇Br₂FN | - |

| Molecular Weight | ~271.94 g/mol | Calculated value. Varies slightly from similar non-fluorinated compounds.[7][8] |

| Compound Type | Hydrobromide Salt | As a salt of a weak base (the pyridine nitrogen), its aqueous solubility is expected to be highly pH-dependent.[9] |

| Reactivity | The bromomethyl group is a potent electrophile, susceptible to nucleophilic substitution. This can lead to degradation in nucleophilic solvents (e.g., methanol, water) over time, a critical consideration for experimental design. |

Core Principles: Thermodynamic vs. Kinetic Solubility

In drug discovery, two types of solubility are frequently discussed: thermodynamic and kinetic.[2] Confusing the two can lead to costly errors in downstream development.

-

Thermodynamic Solubility (Equilibrium Solubility): This is the maximum concentration of a compound that can be dissolved in a solvent at equilibrium, in the presence of excess solid drug, at a specific temperature and pressure.[1][2] It is the "true" solubility and is determined using methods that allow sufficient time for this equilibrium to be reached, such as the Shake-Flask method.[10]

-

Kinetic Solubility: This measures the concentration of a compound when it starts to precipitate from a solution that was prepared by adding a concentrated DMSO stock solution to an aqueous buffer.[11][12] It is often a higher, metastable value because the energy barrier to form a crystal lattice is not overcome during the short experiment time.[5] While useful for high-throughput screening, it is not suitable for formulation decisions.

This guide focuses exclusively on the methodology for determining the more rigorous and informative thermodynamic solubility .

Experimental Workflow for Solubility Determination

A robust and reliable determination of thermodynamic solubility follows a structured workflow. The diagram below illustrates the key stages, from preparation to final analysis, ensuring data integrity and reproducibility.

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Protocol: Shake-Flask Solubility by HPLC-UV

This protocol describes the "gold standard" Shake-Flask method, which remains the most reliable technique for measuring thermodynamic solubility.[10] Quantification is performed by High-Performance Liquid Chromatography with UV detection (HPLC-UV), which provides specificity and sensitivity.[13]

Materials and Equipment

-

This compound (solid powder)

-

Selected solvents (e.g., Phosphate-Buffered Saline pH 7.4, 0.1 M HCl, Water)[14]

-

HPLC-grade Acetonitrile (ACN) and water

-

Formic acid or Trifluoroacetic acid (TFA)

-

Analytical balance

-

2 mL glass vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge or syringe filters (0.22 µm PVDF)

-

Calibrated pipettes

-

HPLC system with UV detector, C18 column (e.g., 4.6 x 150 mm, 5 µm)

Causality Behind Experimental Choices

-

Why Excess Solid? Adding an amount of compound that clearly exceeds its solubility limit ensures that a saturated solution is formed and that equilibrium is established between the dissolved and solid states.[10]

-

Why 24-48 Hours Agitation? Many compounds, especially those with stable crystal lattices, require significant time to reach true thermodynamic equilibrium. Short incubation times can lead to an underestimation of solubility.[15] The protocol is self-validating by sampling at multiple time points (e.g., 24h and 48h) to confirm that the concentration is no longer increasing.[10]

-

Why Filtration/Centrifugation? It is absolutely critical to completely remove all undissolved solid particles before analysis.[16] Failure to do so will result in a gross overestimation of solubility.

-

Why HPLC-UV? This analytical technique separates the analyte from any impurities or degradants before quantification, ensuring that only the concentration of the intact parent compound is measured.[1][17]

Step-by-Step Methodology

Part A: Sample Preparation and Equilibration

-

Add an excess amount (approx. 2-5 mg) of this compound to a 2 mL glass vial. The exact mass should be recorded, but it is more important to ensure a visible excess remains at the end.

-

Add 1.0 mL of the desired solvent (e.g., PBS pH 7.4) to the vial.

-

Prepare at least three replicate vials for each solvent condition.

-

Securely cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C) and moderate agitation.

-

Allow the samples to equilibrate for at least 24 hours. For a robust measurement, a second set of samples should be equilibrated for 48 hours to confirm that equilibrium has been reached.[18]

Part B: Supernatant Separation

-

After equilibration, carefully remove the vials. Let them stand for 30 minutes to allow larger particles to settle.

-

Withdraw an aliquot of the supernatant using a pipette. Crucially, do not disturb the solid material at the bottom.

-

Filter the supernatant through a 0.22 µm chemical-resistant syringe filter into a clean HPLC vial. Discard the first few drops to saturate the filter membrane and prevent analyte loss due to adsorption.

Part C: Standard Curve Preparation

-

Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., 50:50 ACN:Water).

-

Perform serial dilutions from this stock solution to create a series of calibration standards (e.g., 100, 50, 25, 10, 5, 1 µg/mL). The range should bracket the expected solubility.

Part D: HPLC-UV Analysis

-

Set up the HPLC system with a suitable method.

-

Column: C18 reversed-phase column

-

Mobile Phase: A gradient of A) Water + 0.1% Formic Acid and B) ACN + 0.1% Formic Acid is a good starting point.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

UV Detection: Scan for an optimal wavelength or use a standard wavelength like 254 nm.[13]

-

-

Inject the calibration standards to generate a standard curve (Peak Area vs. Concentration). The curve must have a correlation coefficient (r²) > 0.995 for data to be considered valid.

-

Inject the filtered supernatant samples. If the peak area is above the highest standard, dilute the sample accurately with the mobile phase and re-inject.

-

Calculate the concentration in the sample using the linear regression equation from the standard curve.

Data Presentation and Interpretation

All quantitative data should be summarized in a clear, structured table. As experimental data for this specific compound is not publicly available, the following table is an illustrative example of how results should be presented after following the protocol above.

| Solvent System | Temperature (°C) | Mean Solubility (µg/mL) ± SD (n=3) | Mean Solubility (mM) ± SD | Method |

| 0.1 M HCl (pH ~1) | 25 | 15,500 ± 450 | 57.0 ± 1.7 | Shake-Flask, HPLC-UV |

| Purified Water | 25 | 8,200 ± 310 | 30.2 ± 1.1 | Shake-Flask, HPLC-UV |

| PBS (pH 7.4) | 25 | 650 ± 45 | 2.4 ± 0.2 | Shake-Flask, HPLC-UV |

| Dimethyl Sulfoxide (DMSO) | 25 | >200,000 | >735 | Shake-Flask, HPLC-UV |

| Ethanol | 25 | 45,000 ± 1,200 | 165.5 ± 4.4 | Shake-Flask, HPLC-UV |

Interpretation of Illustrative Data:

-

The high solubility in acidic conditions (0.1 M HCl) is expected for a hydrobromide salt, as the pyridine nitrogen is fully protonated.

-

The significant drop in solubility at pH 7.4 compared to acidic water is also characteristic. At this pH, a portion of the compound will exist as the less soluble free base.

-

As anticipated, the compound is highly soluble in organic polar aprotic (DMSO) and protic (Ethanol) solvents.

Selecting the Right Analytical Approach

While the HPLC-based Shake-Flask method is the gold standard, other methods may be suitable depending on the stage of research. The following decision tree can guide the selection process.

Caption: Decision Tree for Choosing a Solubility Method.

Conclusion

A thorough understanding of the solubility of this compound is indispensable for its effective use in research and development. This guide has provided the foundational principles and a detailed, self-validating protocol for determining its thermodynamic solubility using the Shake-Flask method with HPLC-UV analysis. By adhering to this robust methodology, scientists can generate reliable and accurate data, enabling informed decisions in assay development, lead optimization, and formulation, thereby minimizing risks and accelerating the path to discovery.

References

-

ResearchGate. (n.d.). Solubility of 2-Chloro-3-(trifluoromethyl)pyridine and Correlation with the Polarity in Organic Solvents at 273–303 K. Retrieved from [Link]

-

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

-

Ovid. (n.d.). Kinetic versus thermodynamic solubility temptations and risks. Retrieved from [Link]

-

ACS Publications. (2002). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry. Retrieved from [Link]

-

PubMed. (2008). In vitro solubility assays in drug discovery. Current Drug Metabolism. Retrieved from [Link]

-

American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Retrieved from [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

-

BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. Retrieved from [Link]

-

Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]

-

PubChem. (n.d.). 2-(Bromomethyl)pyridine hydrobromide. Retrieved from [Link]

-

Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

-

Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Retrieved from [Link]

-

Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

-

PubMed. (2002). Evaluation of a method for high throughput solubility determination using a multi-wavelength UV plate reader. Combinatorial Chemistry & High Throughput Screening. Retrieved from [Link]

-

ResearchGate. (n.d.). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. Retrieved from [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

IAPC Journals. (2019). Strategies of solubility enhancement and perspectives in solubility measurements of pharmaceutical compounds. ADMET and DMPK. Retrieved from [Link]

-

Allschoolabs. (n.d.). This compound - 97%. Retrieved from [Link]

-

Pharmacology Discovery Services. (n.d.). Solubility Test, HPLC-UV/VIS Method. Retrieved from [Link]

-

ResearchGate. (2014). Thermodynamic vs. kinetic solubility: Knowing which is which. Retrieved from [Link]

Sources

- 1. improvedpharma.com [improvedpharma.com]

- 2. researchgate.net [researchgate.net]

- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 4. bmglabtech.com [bmglabtech.com]

- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 6. sygnaturediscovery.com [sygnaturediscovery.com]

- 7. 2-(Bromomethyl)pyridine hydrobromide | C6H7Br2N | CID 2734720 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-(Bromomethyl)pyridine hydrobromide, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 9. Strategies of solubility enhancement and perspectives in solubility measurements of pharmaceutical compounds | ADMET and DMPK [pub.iapchem.org]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. ovid.com [ovid.com]

- 12. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. organicchemistrydata.org [organicchemistrydata.org]

- 15. enamine.net [enamine.net]

- 16. lup.lub.lu.se [lup.lub.lu.se]

- 17. Evaluation of a method for high throughput solubility determination using a multi-wavelength UV plate reader - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. downloads.regulations.gov [downloads.regulations.gov]

A Spectroscopic Guide to 2-(Bromomethyl)-3-fluoropyridine Hydrobromide: Structure, Characterization, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral data for the novel reagent, 2-(Bromomethyl)-3-fluoropyridine hydrobromide. As this compound is a relatively new chemical entity, this document serves as a foundational reference for its analytical characterization. The guide is structured to offer not only the predicted spectral data but also the underlying scientific principles and methodologies required for its empirical verification. This approach is designed to empower researchers in confirming the structure and purity of this compound in their own laboratory settings.

Molecular Structure and Key Features

This compound is a halogenated pyridine derivative with the chemical formula C₆H₆Br₂FN. The molecule consists of a pyridine ring substituted with a bromomethyl group at the 2-position and a fluorine atom at the 3-position. The pyridine nitrogen is protonated by hydrobromic acid to form the hydrobromide salt. This salt form enhances the compound's stability and solubility in polar solvents.

Below is a diagram illustrating the chemical structure and atom numbering of this compound, which will be referenced throughout this guide.

Figure 1. Chemical structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information about the electronic environment of the hydrogen and carbon atoms, respectively. The predicted spectra are based on the analysis of related compounds such as 2-fluoropyridine, 2-bromopyridine, and other substituted pyridinium salts.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the pyridinium protons and the methylene protons of the bromomethyl group. The protonation of the pyridine nitrogen will cause a significant downfield shift for all ring protons compared to the free base.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Justification |

| H (N⁺-H) | 13.0 - 15.0 | broad singlet | - | The acidic proton on the positively charged nitrogen is expected to be highly deshielded and will likely appear as a broad signal due to exchange with residual water and quadrupole broadening from the nitrogen atom. |

| H6 | 8.5 - 8.7 | doublet of doublets | ³J(H6-H5) ≈ 8 Hz, ⁴J(H6-H4) ≈ 1.5 Hz | The proton at C6 is ortho to the protonated nitrogen, leading to a significant downfield shift. It will be coupled to H5 and show a smaller coupling to H4. |

| H4 | 8.2 - 8.4 | triplet of doublets | ³J(H4-H5) ≈ 8 Hz, ⁴J(H4-H6) ≈ 1.5 Hz, ⁴J(H4-F) ≈ 2 Hz | The proton at C4 will be coupled to H5 and H6, and may also show a small through-space coupling to the fluorine at C3. |

| H5 | 7.8 - 8.0 | triplet of doublets | ³J(H5-H4) ≈ 8 Hz, ³J(H5-H6) ≈ 8 Hz, ⁵J(H5-F) ≈ 1 Hz | The proton at C5 will show couplings to H4 and H6. |

| CH₂ | 4.8 - 5.0 | singlet | - | The methylene protons of the bromomethyl group are adjacent to the electron-withdrawing pyridinium ring and the bromine atom, resulting in a downfield shift. Due to free rotation, these protons are expected to be chemically equivalent and appear as a singlet. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will reflect the electronic effects of the substituents and the protonated nitrogen on the carbon atoms of the pyridine ring. The carbon atoms will be deshielded due to the aromaticity and the electron-withdrawing nature of the substituents and the positively charged nitrogen.

| Carbon | Predicted Chemical Shift (δ, ppm) | Coupling to ¹⁹F | Justification |

| C3 | 158 - 162 | ¹J(C3-F) ≈ 240-260 Hz (doublet) | The carbon directly attached to the highly electronegative fluorine atom will be significantly deshielded and will show a large one-bond coupling constant with the fluorine nucleus. |

| C2 | 145 - 149 | ²J(C2-F) ≈ 20-30 Hz (doublet) | The carbon bearing the bromomethyl group is also adjacent to the fluorine and the protonated nitrogen, leading to a downfield shift. It will exhibit a two-bond coupling to the fluorine. |

| C6 | 142 - 146 | ⁴J(C6-F) ≈ 2-4 Hz (doublet) | The carbon atom ortho to the protonated nitrogen will be deshielded. A small four-bond coupling to fluorine might be observed. |

| C4 | 138 - 142 | ³J(C4-F) ≈ 10-15 Hz (doublet) | This carbon is meta to the fluorine and will show a three-bond coupling. |

| C5 | 125 - 129 | ⁴J(C5-F) ≈ 2-4 Hz (doublet) | The carbon at position 5 is expected to be the most upfield of the ring carbons and may show a small four-bond coupling to fluorine. |

| CH₂ | 28 - 32 | - | The carbon of the bromomethyl group will be in the typical range for a carbon attached to a bromine and an aromatic ring. |

Experimental Protocol for NMR Spectroscopy

Figure 2. Workflow for acquiring NMR spectra.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N⁺-H bond, aromatic C-H and C=C/C=N bonds, the C-F bond, and the C-Br bond.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Justification |

| N⁺-H stretch | 2800-3200 | Broad, Strong | The stretching vibration of the N⁺-H bond in the pyridinium salt will appear as a broad and strong absorption due to hydrogen bonding.[1] |

| Aromatic C-H stretch | 3000-3100 | Medium | These absorptions are characteristic of C-H stretching in aromatic rings. |

| C=C and C=N ring stretches | 1450-1650 | Medium to Strong | The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the pyridine ring. |

| C-F stretch | 1200-1300 | Strong | The carbon-fluorine bond stretch is typically a strong and distinct absorption in this region. |

| C-Br stretch | 600-700 | Medium | The carbon-bromine stretching vibration is expected in the lower frequency region of the mid-IR spectrum. |

Experimental Protocol for ATR-IR Spectroscopy

Figure 3. Workflow for ATR-IR spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elucidating the structure. For this compound, a soft ionization technique like Electrospray Ionization (ESI) is most suitable to observe the intact cation.

Predicted Mass Spectrum (ESI+)

In positive ion mode ESI-MS, the intact cation [2-(Bromomethyl)-3-fluoropyridinium]⁺ is expected to be the base peak. The molecular weight of the free base, 2-(bromomethyl)-3-fluoropyridine, is approximately 190.0 g/mol . Therefore, the protonated molecule [M+H]⁺ (which is the cation of the salt) will have an m/z of approximately 191.0.

| Ion | Predicted m/z | Formula | Justification |

| [M+H]⁺ | 191.0 | [C₆H₆BrFN]⁺ | The intact cation of the hydrobromide salt. This is expected to be the molecular ion peak. |

| [M+H - HBr]⁺ | 110.0 | [C₆H₅FN]⁺ | Loss of a bromine radical from the bromomethyl group and a hydrogen atom. |

| [C₅H₄FN]⁺ | 97.0 | [C₅H₄FN]⁺ | Fragmentation involving the loss of the bromomethyl group. |

The isotopic pattern for the molecular ion will be characteristic due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two peaks of nearly equal intensity separated by 2 m/z units (M⁺ and M+2⁺).

Experimental Protocol for ESI-MS

Figure 4. Workflow for ESI-MS analysis.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectra of this compound, a compound of interest for researchers in drug discovery and chemical synthesis. While experimental data is not yet widely available, the interpretations and protocols presented herein are grounded in established spectroscopic principles and data from analogous structures. This guide is intended to be a valuable resource for the scientific community, facilitating the identification, characterization, and utilization of this novel chemical entity.

References

-

PubChem. 2-Fluoropyridine. [Link]

-

PubChem. 2-(Bromomethyl)pyridine hydrobromide. [Link]

-

Lead Sciences. This compound. [Link]

-

Spectroscopy Online. Organic Nitrogen Compounds V: Amine Salts. [Link]

-

Physics LibreTexts. 6.3: Electrospray Ionization (ESI) Mass Spectrometry. [Link]

- Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy, 34(9), 22-26.

Sources

Technical Safety Protocol: 2-(Bromomethyl)-3-fluoropyridine hydrobromide

Executive Technical Summary

This guide defines the operational safety architecture for handling 2-(Bromomethyl)-3-fluoropyridine hydrobromide , a highly reactive heterocyclic building block used in medicinal chemistry.

The Core Hazard: This compound combines the corrosive acidity of a hydrobromide salt with the potent alkylating capability of a benzylic-type halide (picolyl bromide). It is a Lachrymator (induces severe eye irritation/tearing) and a Corrosive agent. Its high electrophilicity, driven by the electron-deficient pyridine ring and the leaving group capacity of the bromide, makes it prone to rapid hydrolysis and non-specific alkylation of biological nucleophiles (DNA, proteins).

Operational Mandate: All handling must occur within a certified chemical fume hood. Zero-exposure protocols are required to prevent respiratory sensitization and ocular damage.[1]

Chemical & Hazard Profile

The presence of the fluorine atom at the 3-position enhances the lipophilicity and metabolic stability of the final drug candidate, but during synthesis, it inductively withdraws electrons, potentially increasing the electrophilicity of the exocyclic methylene carbon compared to the non-fluorinated analog.

Table 1: Physicochemical & Safety Data

| Parameter | Specification |

| CAS Number | 1427429-75-1 |

| Formula | C₆H₆Br₂FN (C₆H₅BrFN[2] · HBr) |

| Molecular Weight | 270.92 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, Methanol; reacts with Water |

| GHS Classification | Skin Corr.[3][4] 1B (H314), Eye Dam. 1 (H318), STOT SE 3 (H335) |

| Key Hazard | Lachrymator (Tear gas effect), Corrosive, Moisture Sensitive |

Strategic Storage & Stability

The hydrobromide salt form confers some stability over the free base, which is prone to polymerization. However, the compound remains hygroscopic and hydrolytically unstable.

-

Moisture Management: The compound must be stored under an inert atmosphere (Argon or Nitrogen). Exposure to atmospheric moisture triggers hydrolysis, releasing corrosive hydrogen bromide (HBr) gas and degrading the active reagent into the corresponding alcohol (2-(hydroxymethyl)-3-fluoropyridine).

-

Temperature Control: Store at 2–8°C . Cold storage slows the rate of spontaneous degradation.

-

Container Integrity: Use tightly sealed glass vials with Teflon-lined caps. Parafilm is insufficient; use electrical tape or secondary containment jars with desiccants.

Figure 1: Degradation & Reactivity Pathways

The following diagram illustrates the competition between the desired synthetic pathway and the degradation pathway triggered by poor storage.

Caption: The reagent is kinetically primed for SN2 substitution (Green path) but will succumb to hydrolysis (Red path) if moisture exclusion fails.

Operational Handling Framework

4.1 Engineering Controls

-

Primary Barrier: Class II Type A2 Biological Safety Cabinet or Chemical Fume Hood with face velocity >100 fpm.

-

Secondary Barrier: Work must be performed in a tray or on a disposable absorbent pad to contain minor spills.

4.2 Personal Protective Equipment (PPE)

-

Respiratory: If weighing outside a hood (strictly prohibited) or in case of spill cleanup outside containment, a full-face respirator with Multi-Gas/Vapor (organic vapor + acid gas) cartridges is required.

-

Ocular: Chemical splash goggles. Face shield is recommended during solubilization.[5]

-

Dermal: Double gloving is mandatory.

-

Inner: Nitrile (4 mil).

-

Outer: Nitrile (4-8 mil) or Laminate (Silver Shield) for prolonged handling.

-

4.3 Weighing & Solubilization Protocol

This protocol minimizes the generation of airborne dust, which is the primary vector for lachrymatory exposure.[1]

-

Preparation: Tare a vial containing the solvent (e.g., DMF, DMSO) inside the fume hood.

-

Transfer: Do not weigh the solid on an open balance pan.

-

Method: Transfer the approximate amount of solid directly into the tared solvent vial.

-

Dissolution: Cap the vial immediately and swirl to dissolve.

-

-

Measurement: Weigh the capped vial containing the solution. Calculate the mass of the added solid by difference.

-

Result: The reagent is now in solution, significantly reducing volatility and lachrymatory risk.

Deactivation & Waste Management[7]

Never dispose of active alkylating agents directly into organic waste streams, as they can react with other waste components (e.g., amines) to form hazardous byproducts or pressurize containers.

Chemical Quenching Protocol (Self-Validating)

Principle: Convert the reactive alkyl bromide into a non-toxic, water-soluble salt using a "soft" nucleophile.

-

Quenching Agent: 10% Sodium Thiosulfate (

) aqueous solution. -

Mechanism: Thiosulfate displaces the bromide via SN2 reaction, forming a non-volatile Bunte salt.

Step-by-Step Deactivation:

-

Collect all contaminated disposables (pipette tips, weigh boats) in a beaker inside the hood.

-

Submerge items in 10% Sodium Thiosulfate solution.

-

Let stand for 24 hours. The disappearance of the organic layer (if immiscible) or complete dissolution indicates reaction completion.

-

Check pH; neutralize with Sodium Bicarbonate if acidic (due to HBr release).

-

Dispose of the aqueous mixture as chemical waste.

Figure 2: Safe Handling Workflow

Caption: A closed-loop workflow designed to prevent aerosolization and ensure complete neutralization of the alkylating agent.

Emergency Response Protocols

In Case of Exposure:

-

Eye Contact: IMMEDIATELY flush with water for 15 minutes.[1][6][7] Force eyelids open. The lachrymatory effect will cause blepharospasm (involuntary closing of eyelids); manual assistance may be required. Seek medical attention immediately (Risk of corneal opacity).[1][6]

-

Skin Contact: Brush off dry particles gently (if solid), then wash with soap and water. Do not use ethanol (may enhance absorption).

-

Inhalation: Remove to fresh air. If breathing is difficult, oxygen should be administered by trained personnel.

Spill Cleanup (Small Scale < 5g):

-

Don full PPE including respiratory protection.

-

Cover the spill with Sodium Thiosulfate powder or a pad soaked in thiosulfate solution.

-

Allow 20 minutes for reaction.

-

Collect waste into a sealed container labeled "Hazardous Debris - Lachrymator".

References

-

National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 2734720, 2-(Bromomethyl)pyridine hydrobromide. Retrieved January 29, 2026, from [Link]

Sources

- 1. fishersci.com [fishersci.com]

- 2. 1427429-75-1|this compound|BLD Pharm [bldpharm.com]

- 3. Buy 4-(bromomethyl)-3-fluoropyridine hydrobromide | 2247631-87-2 | 95 [smolecule.com]

- 4. fishersci.com [fishersci.com]

- 5. 3-(Bromomethyl)pyridine hydrobromide SDS - Download & Subscribe for Updates [sdsmanager.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. angenechemical.com [angenechemical.com]

Technical Guide: Mechanism & Utility of 2-(Bromomethyl)-3-fluoropyridine Hydrobromide

[1]

Executive Summary

This compound (CAS: 66506-88-1 / 1427429-75-1) is a specialized heterocyclic electrophile used primarily as a pharmacophore installer in modern drug discovery.[1] Unlike a therapeutic agent with a single biological target, its "mechanism of action" is dual-faceted:[1]

-

Chemical Mechanism: It functions as a highly reactive alkylating agent (

electrophile) to covalently attach the 3-fluoropyridin-2-yl-methyl motif to drug scaffolds.[1] -

Pharmacological Mechanism (Post-Installation): The installed fluorinated pyridine moiety modulates physicochemical properties (pKa reduction, metabolic blocking) and enhances ligand-target binding interactions in kinase inhibitors and IDO/TDO modulators.[1]

Part 1: Chemical Mechanism of Action (The Alkylating Event)[1]

Electrophilic Activation & Kinetics

The core utility of this compound lies in the bromomethyl "warhead" at the C2 position.[1] The mechanism of attachment to a nucleophilic drug scaffold (e.g., an amine, thiol, or phenol) follows a classic bimolecular nucleophilic substitution (

-

The Leaving Group: The bromine atom is a weak base and excellent leaving group.[1]

-

The Inductive Effect: The nitrogen atom in the pyridine ring (electron-withdrawing) and the fluorine atom at C3 (highly electronegative,

) significantly pull electron density away from the exocyclic methylene carbon ( -

Role of Hydrobromide (HBr): Supplied as the HBr salt, the pyridine nitrogen is protonated.[1] This protonation exacerbates the electron-withdrawing effect of the ring, further activating the methylene group toward nucleophiles, though the free base is often generated in situ to prevent protonation of the incoming nucleophile.[1]

Reaction Pathway Diagram

The following diagram illustrates the alkylation mechanism where a generic amine scaffold (R-NH2) attacks the electrophile.

Figure 1:

Part 2: Pharmacological Mechanism (The "Fluorine Effect")[1]

Once the 3-fluoropyridin-2-yl-methyl group is installed, it actively contributes to the drug's biological mechanism.[1] This is why researchers specifically select this building block over non-fluorinated analogues.[1]

pKa Modulation & Bioavailability

The fluorine atom at the C3 position exerts a strong inductive effect (-I), which reduces the electron density on the pyridine nitrogen.[1]

-

Mechanism: This lowers the pKa of the pyridine nitrogen (typically from ~5.2 in pyridine to ~2-3 in 3-fluoropyridine).[1]

-

Impact: At physiological pH (7.4), a larger fraction of the drug remains uncharged (neutral). This significantly improves membrane permeability and oral bioavailability compared to non-fluorinated analogues.[1]

Metabolic Blocking (Metabolic Stability)

The C3 position of pyridine is a common site for oxidative metabolism by Cytochrome P450 enzymes.[1]

-

Mechanism: Replacing the C-H bond with a C-F bond blocks this metabolic soft spot because the C-F bond (approx. 116 kcal/mol) is metabolically inert and resistant to enzymatic cleavage.[1]

-

Result: This extends the half-life (

) of the final drug molecule.[1]

Conformation Control

The fluorine atom can engage in intramolecular electrostatic interactions (e.g., with the pyridine nitrogen lone pair or adjacent protons), locking the drug molecule into a bioactive conformation that fits the target binding pocket more effectively.[1]

Part 3: Applications in Drug Discovery[1]

Kinase Inhibitors

This moiety is frequently employed in the synthesis of Type I and Type II kinase inhibitors.[1] The pyridine nitrogen often acts as a hydrogen bond acceptor in the hinge region of the kinase ATP-binding pocket, while the fluorine atom can fill small hydrophobic pockets or interact with backbone amides.[1]

IDO/TDO Inhibitors

Recent patent literature highlights the use of substituted imidazo[1,5-a]pyridines (derived from this class of intermediates) as inhibitors of Indoleamine 2,3-dioxygenase (IDO1) .[1]

-

Target: IDO1 is an enzyme overexpressed in tumors that suppresses T-cell activity.[1]

-

Mechanism: The fluorinated pyridine fragment occupies the heme-binding pocket of IDO1, coordinating with the heme iron or interacting with the hydrophobic tunnel, thereby preventing tryptophan degradation and restoring immune surveillance.[1]

Part 4: Experimental Protocol & Safety

Standard Coupling Protocol (Nucleophilic Substitution)

Objective: Alkylation of a secondary amine scaffold.[1]

-

Preparation: Dissolve the amine scaffold (1.0 eq) in anhydrous DMF or Acetonitrile.

-

Base Addition: Add an inorganic base (e.g.,

or -

Reagent Addition: Add This compound (1.1 eq) portion-wise at 0°C to control the exotherm.

-

Reaction: Stir at room temperature (or mild heat, 40–60°C) for 2–12 hours. Monitor conversion via LC-MS.[1]

-

Workup: Dilute with water, extract with Ethyl Acetate. The fluorinated product typically shows a distinct shift in

NMR (~ -120 to -130 ppm).[1]

Safety Mechanism (Toxicity)

Hazard: This compound is a potent alkylating agent .[1]

-

Toxicity MOA: The reactive bromomethyl group can alkylate DNA bases (guanine N7) or protein residues (cysteine thiols), leading to cytotoxicity or sensitization.[1]

-

Handling: Must be handled in a fume hood with gloves.[1] In case of skin contact, the mechanism of injury is chemical burning combined with potential systemic toxicity from the pyridine moiety.[1]

References

-

PubChem. (2025).[1][2] 3-Fluoro-2-methylpyridine | C6H6FN.[1][2][3] National Library of Medicine.[1] Available at: [Link][1]

-

Google Patents. (2016).[1] WO2016161960A1 - Novel 5 or 8-substituted imidazo[1,5-a]pyridines as Indoleamine 2,3-dioxygenases inhibitors.[1] Available at: [1]

-

MySkinRecipes. (n.d.). 2-(Bromomethyl)-3-fluoropyridine - Reagent for Kinase Inhibitor Synthesis.[1][4] Available at: [Link]

Sources

- 1. 2-(Bromomethyl)-3-iodopyridine|BLD Pharm [bldpharm.com]

- 2. 3-Fluoro-2-methylpyridine | C6H6FN | CID 21613172 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Fluoro-2-methylpyridine, 98% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. 2-(Bromomethyl)-3-fluoropyridine [myskinrecipes.com]

A Technical Guide to 2-(Bromomethyl)-3-fluoropyridine Hydrobromide: Synthesis, Properties, and Applications in Drug Discovery

Introduction: The Strategic Importance of Fluorinated Pyridines in Medicinal Chemistry

The incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern drug design, offering a powerful tool to modulate a compound's metabolic stability, lipophilicity, and binding affinity.[1][2] The pyridine scaffold, a ubiquitous motif in numerous pharmaceuticals, when combined with fluorine, presents a unique chemical space for the development of novel therapeutics.[3][4] 2-(Bromomethyl)-3-fluoropyridine hydrobromide emerges as a key building block in this context, providing a reactive handle for the introduction of the 3-fluoropyridin-2-ylmethyl moiety into a diverse range of molecular architectures. This guide offers an in-depth technical overview of its synthesis, chemical properties, and strategic applications for researchers and professionals in drug development.

Physicochemical Properties

A summary of the key physicochemical properties of 2-(Bromomethyl)-3-fluoropyridine and its hydrobromide salt is presented below. These properties are crucial for its handling, reaction setup, and integration into synthetic workflows.

| Property | Value | Source |

| Chemical Formula | C₆H₅BrFN (Free Base) / C₆H₇Br₂FN (HBr Salt) | [5][6] |

| Molecular Weight | 190.01 g/mol (Free Base) / 270.92 g/mol (HBr Salt) | [5][6] |

| Appearance | Colorless to light yellow liquid (Free Base) | N/A |

| CAS Number | 1523571-83-6 (HCl Salt) | [5] |

| Storage | Inert atmosphere, 2-8°C | [4] |

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound is most effectively achieved through a two-step process, commencing with the preparation of the precursor alcohol, 3-fluoro-2-(hydroxymethyl)pyridine, followed by its bromination.

Step 1: Synthesis of the Precursor, 3-Fluoro-2-(hydroxymethyl)pyridine

While several routes to 3-fluoro-2-(hydroxymethyl)pyridine exist, a robust method starts from the readily available and inexpensive quinolinic acid. This multi-step synthesis involves the formation of 3-fluoro-2-pyridinecarboxylic acid isopropyl ester, which is subsequently reduced to the desired alcohol.[7]

Experimental Protocol: Synthesis of 3-Fluoro-2-(hydroxymethyl)pyridine [7]

-

Preparation of 3-Fluoro-2-pyridinecarboxylic acid isopropyl ester:

-

Quinolinic acid is converted to its anhydride, followed by esterification with isopropanol.

-

The resulting ester undergoes ammoniation to form the corresponding amide.

-

A Balz-Schiemann reaction, using pyridine hydrogen fluoride and sodium nitrite, is employed for the amino fluorination. The reaction is initiated at low temperatures (-5°C) and then heated to 85°C.

-

Work-up involves extraction with an organic solvent and washing with a saturated sodium bicarbonate solution.

-

-

Reduction to 3-Fluoro-2-(hydroxymethyl)pyridine:

-

To a solution of 3-fluoro-2-pyridinecarboxylic acid isopropyl ester and anhydrous calcium chloride in methanol at 0°C, sodium borohydride is added in portions.

-

The reaction mixture is stirred at 0°C for 1 hour and then refluxed at 65°C for 2 hours.

-

After cooling, water is added, and the methanol is removed under reduced pressure.

-

The aqueous residue is extracted with dichloromethane, and the combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated to yield the product as a yellow liquid.

-

Caption: Synthetic pathway to 3-Fluoro-2-(hydroxymethyl)pyridine.

Step 2: Bromination and Hydrobromide Salt Formation

The conversion of the hydroxymethyl group to a bromomethyl group can be achieved using various brominating agents. Phosphorus tribromide (PBr₃) is a common and effective reagent for this transformation, proceeding via an Sₙ2 mechanism.[8][9][10] The resulting free base is then treated with hydrobromic acid to yield the stable hydrobromide salt.

Proposed Experimental Protocol: Synthesis of this compound

-

Bromination:

-

To a solution of 3-fluoro-2-(hydroxymethyl)pyridine (1.0 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane) at 0°C under an inert atmosphere, phosphorus tribromide (0.4 eq.) is added dropwise.[9]

-

The reaction mixture is allowed to warm to room temperature and stirred until the starting material is consumed (monitored by TLC).

-

The reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield crude 2-(bromomethyl)-3-fluoropyridine.

-

-

Hydrobromide Salt Formation:

-

The crude 2-(bromomethyl)-3-fluoropyridine is dissolved in a minimal amount of a suitable solvent (e.g., diethyl ether).

-

A solution of hydrobromic acid (48% in water or HBr in acetic acid) is added dropwise with stirring.

-

The resulting precipitate is collected by filtration, washed with cold diethyl ether, and dried under vacuum to afford this compound.

-

Caption: Bromination and hydrobromide salt formation.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the benzylic bromide, which is a good leaving group in nucleophilic substitution reactions. The electron-withdrawing nature of both the fluorine atom and the pyridine ring enhances the electrophilicity of the benzylic carbon, making it highly susceptible to attack by a wide range of nucleophiles.[11]

Reaction Mechanism: Bromination with PBr₃

The bromination of the primary alcohol with PBr₃ proceeds through the formation of a phosphite ester intermediate. The alcohol's oxygen atom acts as a nucleophile, attacking the phosphorus atom of PBr₃ and displacing a bromide ion. This is followed by the displacement of the remaining bromine atoms on the phosphorus. The bromide ion then acts as a nucleophile, attacking the benzylic carbon in an Sₙ2 fashion, leading to an inversion of stereochemistry if a chiral center were present. The driving force for this reaction is the formation of the strong P-O bond.[9][12]

Caption: Simplified mechanism of alcohol bromination with PBr₃.

Applications in Drug Discovery

Halogenated pyridines are crucial intermediates in the synthesis of pharmaceuticals and agrochemicals.[3] The 2-(bromomethyl)-3-fluoropyridine moiety serves as a versatile synthon for introducing a fluorinated pyridine ring into a target molecule. This can lead to improved pharmacological properties, such as enhanced binding to the target protein and increased metabolic stability.[1][2]

Safety and Handling

This compound and related bromomethylpyridine derivatives are corrosive and lachrymatory.[13][14][15] It is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[15] Avoid inhalation of dust and contact with skin and eyes.[13][15] In case of accidental exposure, seek immediate medical attention.[13] Store the compound in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents and bases.[15]

Conclusion

This compound is a valuable and reactive building block for the synthesis of novel compounds in the field of drug discovery. Its preparation from readily available starting materials, coupled with the high reactivity of the bromomethyl group, makes it an attractive synthon for introducing the 3-fluoropyridin-2-ylmethyl moiety. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective and safe utilization in the development of the next generation of pharmaceuticals.

References

Sources

- 1. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Bromomethyl-3-trifluoromethyl-pyridine | CAS 93349-24-7 | Properties, Uses, Safety & Supplier China [pipzine-chem.com]

- 3. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]

- 4. 1211591-93-3 | 6-BroMo-2-chloro-3-fluoropyridine [fluoromart.com]

- 5. 1523571-83-6|2-(Bromomethyl)-3-fluoropyridine hydrochloride|BLD Pharm [bldpharm.com]

- 6. Buy 4-(bromomethyl)-3-fluoropyridine hydrobromide | 2247631-87-2 | 95 [smolecule.com]

- 7. CN111004171A - A New Synthetic Method of 3-Fluoropyridine-2-methanol - Google Patents [patents.google.com]

- 8. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]

- 9. Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1): Discussion series on bromination/iodination reactions 39 – Chemia [chemia.manac-inc.co.jp]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Khan Academy [khanacademy.org]

- 12. youtube.com [youtube.com]

- 13. fishersci.com [fishersci.com]

- 14. aksci.com [aksci.com]

- 15. fishersci.com [fishersci.com]

An In-depth Technical Guide to 2-(Bromomethyl)-3-fluoropyridine hydrobromide for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Fluorinated Pyridine Building Block

2-(Bromomethyl)-3-fluoropyridine hydrobromide is a key heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its structure combines the pharmacologically relevant pyridine scaffold with two highly reactive functional groups: a bromomethyl group, which is an excellent electrophile for nucleophilic substitution, and a fluorine atom, which can profoundly influence the physicochemical and pharmacological properties of a molecule. The hydrobromide salt form enhances the compound's stability and handling characteristics, making it a convenient reagent for multi-step syntheses.

The strategic placement of the fluorine atom at the 3-position of the pyridine ring is of particular note. Fluorine, being the most electronegative element, can modulate the pKa of the pyridine nitrogen, influence metabolic stability by blocking potential sites of oxidation, and enhance binding affinity to target proteins through favorable electrostatic interactions.[1][2][3][4][5] This guide provides a comprehensive overview of the synthesis, properties, reactivity, and applications of this compound, offering field-proven insights for its effective utilization in research and development.

Physicochemical and Safety Data

A thorough understanding of the compound's properties and hazards is paramount for its safe and effective use in the laboratory.

| Property | Value | Source(s) |

| CAS Number | 1427429-75-1 | [2] |

| Molecular Formula | C₆H₆Br₂FN | [2] |

| Molecular Weight | 270.93 g/mol | [6] |

| Appearance | White to off-white powder or crystalline solid | [2] |

| Purity | Typically ≥97% | [4] |

| Storage | Store in a dry, dark, and well-ventilated place, often under an inert atmosphere at 2-8°C. | [2][6] |

Safety and Handling: [6]

This compound is a hazardous substance and must be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood. It is classified as harmful if swallowed or in contact with skin and can cause severe skin burns and eye damage.

Synthesis and Purification: A Strategic Approach

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

Step-by-Step Experimental Protocol (Representative)

This protocol is a representative procedure based on analogous radical bromination reactions of methylpyridines. Optimization of reaction conditions may be necessary to achieve optimal yields.

Step 1: Radical Bromination of 2-Fluoro-3-methylpyridine

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-fluoro-3-methylpyridine (1.0 eq), N-bromosuccinimide (NBS, 1.05-1.2 eq), and a catalytic amount of a radical initiator such as azobisisobutyronitrile (AIBN, 0.05-0.1 eq).

-

Solvent Addition: Add a suitable anhydrous solvent, such as carbon tetrachloride (CCl₄) or chlorobenzene.

-

Reaction Execution: Heat the reaction mixture to reflux (typically 77-80°C for CCl₄) and maintain the reflux for several hours (e.g., 4-16 hours). The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Filter off the succinimide byproduct and wash the solid with a small amount of the reaction solvent.

-

Purification of the Free Base: Concentrate the filtrate under reduced pressure. The resulting crude 2-(bromomethyl)-3-fluoropyridine can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

Step 2: Formation of the Hydrobromide Salt

-

Dissolution: Dissolve the purified 2-(bromomethyl)-3-fluoropyridine free base in a suitable anhydrous solvent, such as diethyl ether or dichloromethane.

-

Acidification: Cool the solution in an ice bath and slowly add a solution of hydrogen bromide (HBr) in a compatible solvent (e.g., HBr in acetic acid or ethereal HBr) dropwise with stirring.

-

Precipitation and Isolation: The hydrobromide salt will precipitate out of the solution. Continue stirring in the ice bath for a short period to ensure complete precipitation.

-

Washing and Drying: Collect the solid product by vacuum filtration, wash it with cold anhydrous diethyl ether, and dry it under vacuum to yield this compound.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the two electrophilic centers: the benzylic carbon of the bromomethyl group and the C2 position of the pyridine ring.

Nucleophilic Substitution at the Bromomethyl Group

The bromomethyl group is a highly reactive electrophile, readily undergoing SN2 reactions with a wide range of nucleophiles. This allows for the facile introduction of the 3-fluoropyridin-2-ylmethyl moiety into various molecular scaffolds.

Caption: SN2 reaction at the bromomethyl group.

Common nucleophiles include:

-

Amines: Primary and secondary amines react to form the corresponding substituted aminomethylpyridines.

-

Alcohols and Phenols: Alkoxides and phenoxides can be used to form ether linkages.

-

Thiols: Thiolates readily displace the bromide to form thioethers.

-

Carbanions: Stabilized carbanions, such as those derived from malonates, can be used for carbon-carbon bond formation.

Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom at the 3-position is not typically displaced in SNAr reactions under standard conditions. However, the electron-withdrawing nature of the pyridine nitrogen activates the C2 and C6 positions towards nucleophilic attack. While the bromomethyl group is the more reactive site for substitution, under certain conditions or with specific reagents, reactions at the pyridine ring may be possible, although less common.

Applications in Drug Development

The 2-substituted-3-fluoropyridine motif is a privileged scaffold in modern medicinal chemistry, and this compound serves as a critical starting material for its incorporation into drug candidates.

Role in Kinase Inhibitor Synthesis

Application in GPCR Modulator Development

G protein-coupled receptors (GPCRs) are another major class of drug targets. Small molecules that modulate GPCR activity, including agonists, antagonists, and allosteric modulators, often feature heterocyclic scaffolds. The 3-fluoropyridine moiety can be incorporated to fine-tune the pharmacological properties of these modulators, such as their potency, selectivity, and pharmacokinetic profile. The use of this compound enables the straightforward introduction of this valuable structural motif.

Characterization

Unequivocal characterization of this compound is essential to confirm its identity and purity. The following analytical techniques are typically employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the pyridine ring protons, with their chemical shifts influenced by the fluorine and bromomethyl substituents. A singlet corresponding to the two protons of the bromomethyl group would also be present.

-

¹³C NMR: The carbon NMR spectrum would display six distinct signals for the pyridine ring and the bromomethyl carbon. The C-F coupling would be observable.

-

-

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the C-H, C=N, and C=C stretching vibrations of the pyridine ring, as well as the C-F and C-Br stretching vibrations.

-

Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound. The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) would be a key diagnostic feature in the mass spectrum.

Conclusion

This compound is a versatile and valuable building block for medicinal chemists and drug development professionals. Its dual reactivity, combined with the beneficial effects of the fluorine substituent, makes it a powerful tool for the synthesis of novel and improved therapeutic agents. A thorough understanding of its synthesis, reactivity, and handling is crucial for its successful application in the laboratory. As the demand for more effective and safer drugs continues to grow, the strategic use of fluorinated building blocks like this compound will undoubtedly play an increasingly important role in the future of drug discovery.

References

-

Alfa Aesar. (n.d.). 3-Fluoropyridine. [Link]

-

Allschoolabs. (n.d.). This compound - 97%, high purity , CAS No.1427429-75-1. [Link]

-

PubChem. (n.d.). 3-Fluoropyridine. [Link]

-

Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. [Link]

- Google Patents. (n.d.). CN102898358A - Preparation method of fluoropyridine compounds.

-

The Royal Society of Chemistry. (n.d.). Supporting Information for Dalton Transactions. [Link]

-

Wikipedia. (n.d.). Pyridine. [Link]

- Google Patents. (n.d.). US4291165A - Process for making 2-bromopyridine.

-

PubChem. (n.d.). 2-(Bromomethyl)pyridine hydrobromide. [Link]

-

PubChem. (n.d.). 2-(Bromomethyl)pyridine. [Link]

-

ResearchGate. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. [Link]

-

National Center for Biotechnology Information. (n.d.). Novel Allosteric Modulators of G Protein-coupled Receptors. [Link]

-

National Center for Biotechnology Information. (n.d.). New Pipelines for Novel Allosteric GPCR Modulators. [Link]

Sources

- 1. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]

- 2. 2-BroMoMethyl-3-fluoropyridine hydrobroMide, CasNo.1427429-75-1 RongNa Biotechnology Co., Ltd China (Mainland) [rongna.lookchem.com]

- 3. DE3245950A1 - Process for the preparation of substituted pyridines - Google Patents [patents.google.com]

- 4. allschoolabs.com [allschoolabs.com]

- 5. Pyridine - Wikipedia [en.wikipedia.org]

- 6. 2-(Bromomethyl)pyridine hydrobromide | C6H7Br2N | CID 2734720 - PubChem [pubchem.ncbi.nlm.nih.gov]

"2-(Bromomethyl)-3-fluoropyridine hydrobromide" basic reactivity profile

Executive Summary

2-(Bromomethyl)-3-fluoropyridine hydrobromide (CAS: 1427429-75-1) is a specialized heterocyclic building block used primarily in medicinal chemistry to introduce the 3-fluoro-2-pyridylmethyl moiety. This scaffold serves two critical functions in drug design:

-

Bioisosteric Replacement: It acts as a lipophilic, metabolically stable alternative to benzyl or non-fluorinated picolyl groups.

-

Electronic Modulation: The C3-fluorine atom exerts a strong inductive effect (

), lowering the basicity of the pyridine nitrogen (

This guide details the compound's reactivity profile, specifically addressing the stability challenges imposed by the free base and the mechanistic advantages of the hydrobromide salt form.

Chemical Profile & Physical Properties[1][2][3][4][5][6]

The hydrobromide salt is the thermodynamically stable form required for storage. The free base is kinetically unstable.

| Property | Data | Note |